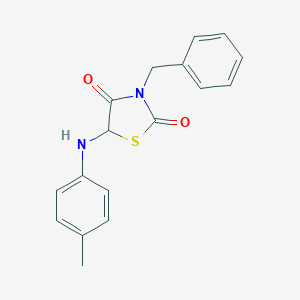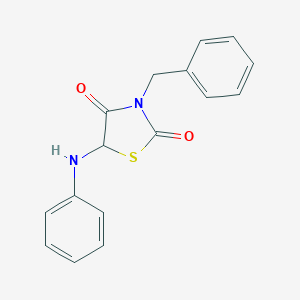
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione (ABTD) is a thiazolidinedione derivative that has been extensively studied for its potential applications in various scientific fields. ABTD is a heterocyclic compound that contains a thiazolidine ring and a benzene ring with an anilino group attached to it. The unique chemical structure of ABTD makes it an interesting molecule for scientific research.
Wirkmechanismus
The mechanism of action of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammation process. 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione also exhibits a wide range of biological activities, making it a versatile molecule for scientific research. However, 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione. One potential area of research is the development of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione-based therapeutics for the treatment of various diseases. Another future direction is the investigation of the mechanism of action of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione and its potential targets in various physiological processes. Additionally, the synthesis of novel 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione derivatives with enhanced biological activities is an area of interest for future research.
Synthesemethoden
The synthesis of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione can be achieved through various methods. One of the most commonly used methods is the reaction of aniline with 3-benzyl-2,4-thiazolidinedione in the presence of a catalyst such as acetic anhydride. The reaction yields 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has also been studied for its potential use as a therapeutic agent in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C16H14N2O2S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
5-anilino-3-benzyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c19-15-14(17-13-9-5-2-6-10-13)21-16(20)18(15)11-12-7-3-1-4-8-12/h1-10,14,17H,11H2 |
InChI-Schlüssel |
XLGIOJUCHRQLNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



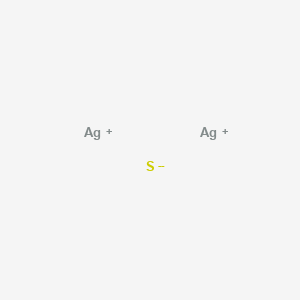
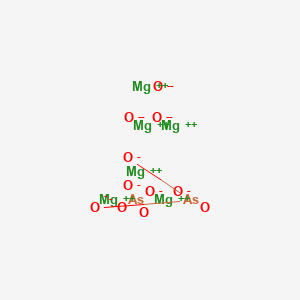
![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)
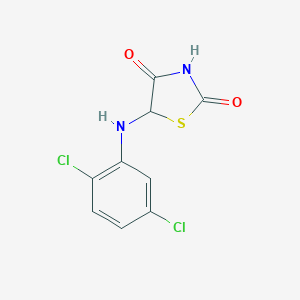
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)




![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

